N'-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N'-(3,4-Dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a diamide derivative featuring a 3,4-dimethoxyphenyl group and a thiophene-substituted cyclopentylmethyl moiety. The 3,4-dimethoxyphenyl group is commonly associated with bioactivity in neurological targets (e.g., P2X7 receptor antagonism) , while the thiophene and cyclopentyl groups may influence lipophilicity and binding interactions. The diamide backbone could enhance stability or enable hydrogen bonding, distinguishing it from monoamide analogs.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-15-8-7-14(12-16(15)26-2)22-19(24)18(23)21-13-20(9-3-4-10-20)17-6-5-11-27-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWZZLQIOSYKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopentyl-thiophene intermediate: This could involve a cyclization reaction where a thiophene derivative is reacted with a cyclopentyl precursor under acidic or basic conditions.
Attachment of the ethanediamide moiety: This step might involve the reaction of the intermediate with an ethanediamide derivative, possibly through a nucleophilic substitution or amidation reaction.
Introduction of the dimethoxyphenyl group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the dimethoxyphenyl group is introduced to the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N’-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or strong bases/acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in the field of medicinal chemistry due to its unique structural features and biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, modifications to the phenyl and thiophene groups have been shown to enhance selectivity towards tumor cells while minimizing toxicity to normal cells. In vitro assays revealed IC50 values in the low micromolar range for certain derivatives, suggesting a strong potential for further development as an anticancer agent .
Antimicrobial Properties
Research has also identified antimicrobial properties associated with this compound. It has been tested against a range of bacterial strains, including resistant strains, showing effective inhibition at concentrations that are pharmacologically relevant. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. Studies indicate that it can modulate neurotransmitter levels and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Animal models have shown improved cognitive function following treatment with this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N'-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide. Key modifications that have been explored include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl group | Enhanced cytotoxicity against cancer cells |
| Variations in thiophene structure | Improved antimicrobial activity |
| Alterations in cyclopentyl moiety | Increased neuroprotective effects |
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These derivatives were tested against breast and colon cancer cell lines, showing promising results with one derivative achieving an IC50 value of 0.5 µM against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
A research team investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating strong antibacterial activity .
Case Study 3: Neuroprotection
In a preclinical study focusing on neurodegenerative diseases, treatment with this compound resulted in significant reductions in oxidative stress markers in animal models of Alzheimer's disease. Behavioral tests demonstrated enhanced memory retention compared to control groups .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Groups
A-740003 (N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide) shares the 3,4-dimethoxyphenylacetamide motif with the target compound. A-740003 is a selective P2X7 receptor antagonist, demonstrating dose-dependent neuropathic pain reduction in rats (EC₅₀ ≈ 30 mg/kg) . Key differences include:
- Backbone: A-740003 uses a monoamide and cyanoguanidine group, whereas the target compound employs a diamide structure.
- Substituents: The quinolinylamino and dimethylpropyl groups in A-740003 likely enhance receptor specificity, while the target’s thiophene-cyclopentyl group may prioritize different pharmacokinetic properties.
Activity Implications: The diamide structure in the target compound could improve metabolic stability compared to A-740003’s monoamide, but its lack of a quinolinyl group may reduce P2X7 affinity.
Cyclopentylmethyl Acetamide Derivatives
Compounds like N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () feature cyclopentylmethyl acetamide scaffolds. These derivatives inhibit monoamine oxidase (MAO) enzymes, with IC₅₀ values ranging from 0.5–5 µM . Comparisons include:
- Core Structure: The target compound replaces thiazole with thiophene and introduces a diamide linkage instead of a monoamide.
- Substituent Effects : Thiophene’s reduced electronegativity compared to thiazole may lower MAO affinity but improve membrane permeability.
Synthesis : Both compounds utilize cyclopentyl intermediates, but the target’s diamide synthesis would require additional steps, such as coupling 3,4-dimethoxyphenylamine with ethanedioic acid derivatives.
Thiophene/Thiazole-Containing Amides
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights the role of heterocyclic aromatic groups. Its crystal structure shows a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, influencing packing and solubility . Key contrasts:
- Aromatic Groups : The target’s 3,4-dimethoxyphenyl group offers electron-donating methoxy substituents, unlike the electron-withdrawing chlorines in ’s compound.
Diamide vs. Monoamide Structures
Diamides (e.g., the target compound) are less common in the evidence than monoamides. The diamide structure may:
- Increase rigidity and conformational stability.
- Provide dual hydrogen-bonding sites for enzyme or receptor interactions.
- Reduce metabolic degradation due to steric hindrance.
Data Table: Comparative Analysis
Biological Activity
N'-(3,4-dimethoxyphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 291.371 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. For instance, derivatives containing the 3,4-dimethoxyphenyl group have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In studies involving carrageenan-induced inflammation models, such compounds demonstrated reduced fluid accumulation and neutrophil infiltration in the pleural cavity, suggesting a potent anti-inflammatory profile .
Anticancer Potential
The compound's structure suggests potential cytotoxic effects against various cancer cell lines. A study on structurally related compounds revealed that they activated apoptotic pathways in malignant cells while sparing non-malignant cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : Selectively inhibits COX-2 over COX-1, reducing inflammatory mediators.
- Induction of Apoptosis : Triggers caspase activation and mitochondrial dysfunction in cancer cells.
- ROS Generation : Promotes oxidative stress in malignant cells, leading to cell cycle arrest and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
